1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate
Overview
Description
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 g/mol
Preparation Methods
The synthesis of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate involves several steps. One common method includes the reaction of 3-amino-5-chloropyridine with dimethyl malonate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and chloro groups in the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while reactions with acyl chlorides can produce amides.
Scientific Research Applications
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and chloro groups in the pyridine ring can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate can be compared with other similar compounds, such as:
Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 2-(3-amino-5-fluoropyridin-2-yl)propanedioate: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-16-9(14)7(10(15)17-2)8-6(12)3-5(11)4-13-8/h3-4,7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWAMRUBCMPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Cl)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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